1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Description
1-(3,4-difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a urea-based small molecule featuring a 3,4-difluorophenyl group and a pyridazinone core substituted with a furan-2-yl moiety. The compound’s structure integrates a propyl linker connecting the urea and pyridazinone moieties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c19-13-5-4-12(11-14(13)20)22-18(26)21-8-2-9-24-17(25)7-6-15(23-24)16-3-1-10-27-16/h1,3-7,10-11H,2,8-9H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEBVFQRDHPBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target thecytochrome P450 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
These compounds typically inhibit the activity of CYP51, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which can alter the structure and function of the fungal cell membrane, leading to fungal cell death.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its depletion leads to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death.
Pharmacokinetics
A first-in-human phase 1 trial of a related compound, wsd0922-fu, reported a mean terminal elimination half-life of 316 hours, a mean maximum concentration (Cmax) of 4513 ng/mL, and a mean area under the curve (AUC) of 28084 h*ng/mL. These parameters suggest that WSD0922-Fu has a relatively long duration of action and achieves sufficient concentrations in the body to exert its therapeutic effects.
Biological Activity
1-(3,4-Difluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a difluorophenyl group, a furan moiety, and a pyridazine ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Demonstrated efficacy against several cancer cell lines.
- Antimicrobial Properties : Effective against both bacterial and fungal strains.
- Enzyme Inhibition : Potential as a phosphodiesterase inhibitor.
Antitumor Activity
A study evaluating the antitumor effects of this compound revealed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.2 | G2/M phase arrest |
| HeLa (Cervical) | 9.0 | Caspase activation |
Antimicrobial Properties
The compound has been tested for its antimicrobial efficacy using standard methods such as the disk diffusion assay and minimum inhibitory concentration (MIC) determination.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Candida albicans | 25 | Weak |
Enzyme Inhibition
Molecular docking studies suggest that the compound binds effectively to phosphodiesterase enzymes, which may explain its potential therapeutic applications in conditions like asthma and erectile dysfunction.
Case Study: Phosphodiesterase Inhibition
In vitro assays indicated that the compound inhibits phosphodiesterase type 5 (PDE5) with an IC50 value of 50 nM, demonstrating a stronger affinity compared to standard PDE5 inhibitors like sildenafil.
Safety and Toxicity
Toxicological assessments have shown that the compound has a favorable safety profile in animal models. No significant adverse effects were noted at therapeutic doses, with LD50 values exceeding 2000 mg/kg in rats.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally related to derivatives listed in and , differing in phenyl substitution patterns, heterocyclic substituents, and linker design. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural analysis.
Fluorine Substitution Patterns
- Target Compound: The 3,4-difluorophenyl group increases electron-withdrawing effects compared to monofluorinated analogs like BG02932 (3-fluorophenyl). This may enhance hydrogen-bonding capacity or receptor affinity .
Heterocyclic Modifications
- Pyridazinone Core: The target compound’s pyridazinone ring is substituted at position 3 with furan-2-yl, contrasting with BG02932’s phenyl substitution. Furan’s oxygen atom introduces polarity, which may improve aqueous solubility compared to BG02932’s hydrophobic phenyl group .
- Thiophene-Furan Hybrid (BG02939) : The thiophene moiety in BG02939 introduces sulfur, which can influence metabolic pathways (e.g., CYP450 interactions) compared to the target compound’s oxygen-rich furan .
Linker Design
- Furan-Methyl Linker (BG02939) : This rigid, shorter linker may restrict rotational freedom, affecting binding kinetics .
Research Implications and Pharmacological Considerations
While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest the following hypotheses:
Enhanced Binding Affinity: The 3,4-difluorophenyl group may improve target engagement compared to monofluoro analogs due to stronger electron-withdrawing effects .
Metabolic Stability : The furan-2-yl substituent could reduce oxidative metabolism compared to BG02932’s phenyl group, which is prone to CYP-mediated hydroxylation .
Solubility: The oxygen-rich furan and pyridazinone moieties may enhance aqueous solubility relative to BG02939’s thiophene-containing structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
